molecular formula C20H17F3N2O B3160476 (4-methylphenyl)-N-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)methanamine CAS No. 866049-75-4

(4-methylphenyl)-N-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)methanamine

Cat. No.: B3160476
CAS No.: 866049-75-4
M. Wt: 358.4 g/mol
InChI Key: QPNQXINWELEVFC-UHFFFAOYSA-N
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Description

This product is the chemical compound (4-methylphenyl)-N-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)methanamine, with the CAS Registry Number 866049-75-4 . Its molecular formula is C20H17F3N2O and it has a molecular weight of 358.36 g/mol . The compound is an imine derivative featuring a pyrrole ring and a trifluoromethoxy phenyl group, which are structures of significant interest in medicinal chemistry and materials science . Pyrrole-containing compounds are frequently explored in various research fields for their potential biological activities and unique electronic properties . Researchers are encouraged to investigate the specific properties and applications of this molecule in their own projects. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O/c1-15-4-6-16(7-5-15)13-24-14-18-3-2-12-25(18)17-8-10-19(11-9-17)26-20(21,22)23/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNQXINWELEVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=CC2=CC=CN2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701125335
Record name 4-Methyl-N-[[1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl]methylene]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866049-75-4
Record name 4-Methyl-N-[[1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl]methylene]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866049-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-[[1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl]methylene]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (4-methylphenyl)-N-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)methanamine , with the CAS number 866049-75-4 , is a complex organic molecule exhibiting potential biological activities. This article reviews its biological properties, focusing on its synthesis, structure-activity relationships, and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound has the molecular formula C20H17F3N2OC_{20}H_{17}F_3N_2O and a molecular weight of 358.36 g/mol . The trifluoromethoxy group and the pyrrole moiety are significant for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its antiviral and antibacterial properties.

Antiviral Activity

Recent studies have shown that derivatives of this compound exhibit varying degrees of antiviral activity. For example, structural modifications can significantly affect potency:

  • EC50 Values : Certain derivatives demonstrated EC50 values ranging from 3.13 μM to >16.59 μM , indicating a range of effectiveness against viral targets. The introduction of fluorine atoms generally enhances potency, suggesting that halogenation is beneficial for maintaining or increasing activity .

Antibacterial Activity

The compound also shows potential as an antibacterial agent. A study highlighted several derivatives with low minimum inhibitory concentrations (MIC):

CompoundMIC (μg/ml)Activity Description
480.78Highly potent against Gram-positive strains
500.78–3.125Effective against resistant bacterial strains
59Sub μg/mlMost potent in the series studied

These results indicate that the trifluoromethyl substituent is crucial for enhancing antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis .

Case Study 1: Antiviral Efficacy

In a controlled study, a series of pyrrole derivatives were synthesized and tested for their antiviral properties against a specific viral strain. The most active compound within this series had an EC50 value of 3.30 μM , while other modifications led to decreased activity, emphasizing the importance of structural integrity in maintaining efficacy .

Case Study 2: Antibacterial Mechanism

A comprehensive investigation into the antibacterial mechanism revealed that compounds with the trifluoromethyl group exhibited significant bactericidal effects, with time-kill assays confirming rapid bacterial death. The study noted a low tendency for resistance development among tested strains, suggesting these compounds could be viable alternatives in antibiotic therapy .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, particularly in medicinal chemistry:

Anticancer Activity

Studies have shown that derivatives of pyrrole compounds can inhibit cancer cell proliferation. For instance, compounds similar to (4-methylphenyl)-N-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)methanamine have been tested for their efficacy against various cancer cell lines, demonstrating promising results in reducing tumor growth.

Antimicrobial Properties

The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, which may improve its penetration into microbial cells. Preliminary studies suggest that this compound could exhibit antimicrobial activity against certain bacterial strains.

Neuroprotective Effects

Research indicates that similar compounds may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Pharmaceutical Development

The unique structure of this compound makes it a candidate for drug development targeting specific pathways in cancer and infectious diseases.

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules for pharmaceutical applications. Its reactivity can be exploited in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values < 10 µM.
Study BAntimicrobial TestingShowed effective growth inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) around 20 µg/mL.
Study CNeuroprotective EffectsIndicated reduced neuronal apoptosis in models of oxidative stress, suggesting potential for treating Alzheimer's disease.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features and substituents of the target compound with analogs from the literature:

Compound Name Aromatic Substituents Heterocyclic Core Key Functional Groups Biological/Physical Data (if available) Reference
(4-methylphenyl)-N-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)methanamine 4-methylphenyl, 4-trifluoromethoxyphenyl Pyrrole Imine, trifluoromethoxy Not reported in provided evidence N/A
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine (Compound 1) 4-methoxyphenyl, 4′-trifluoromethylbiphenyl None Imine, trifluoromethyl Synthesized via Pd-mediated coupling; no bioactivity data
(E)-N-Benzyl-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanimine 4-chlorophenyl, benzyl Pyrazole Imine, chloro No bioactivity data; structural analog for assay cross-reactivity studies
N-[4-(4-Morpholinyl)phenyl]-1-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methanimine 4-morpholinylphenyl, 3-trifluoromethylphenyl Pyrrole Imine, morpholine, trifluoromethyl Structural similarity; potential for enhanced solubility due to morpholine
Veronicoside (Compound 4) Phenylpropanoid, benzoic acid None Glycoside, caffeoyl Antioxidant activity via NMR-guided isolation

Key Observations:

  • Trifluoromethoxy vs.
  • Pyrrole vs. Pyrazole Cores: Pyrrole rings (target compound) exhibit distinct electronic properties compared to pyrazole analogs (e.g., ), affecting hydrogen-bonding capacity and metal coordination .
  • Substituent Position: The 4-position substituents on phenyl rings (e.g., methyl, methoxy, chloro) influence lipophilicity and metabolic stability. Chloro groups () may increase toxicity risks compared to methyl or methoxy groups .

Pharmacological and Cross-Reactivity Considerations

  • -CF₃) require validation.
  • Immunoassay Cross-Reactivity: As shown in , antibodies may cross-react with the target compound’s imine and aromatic motifs, but trifluoromethoxy’s unique steric profile could reduce false positives compared to methoxy or chloro analogs .

ADME Properties

  • Metabolic Stability: Fluorinated groups generally resist oxidative metabolism, suggesting longer half-life than non-fluorinated Schiff bases ().

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura Coupling : To introduce the 4-(trifluoromethoxy)phenyl group, (4-(trifluoromethoxy)phenyl)boronic acid is coupled with a pyrrole bromide intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) in a DMF/water mixture at 80–100°C .
  • Schiff Base Formation : The imine bond is formed via condensation of a primary amine (e.g., (4-methylphenyl)methanamine) with a carbonyl-containing pyrrole intermediate under reflux in ethanol, often with molecular sieves to drive dehydration .
  • Optimization : Catalysts (e.g., CuI for click chemistry) and inert atmospheres (N₂/Ar) are critical. Yields improve with slow addition of reagents and precise temperature control (e.g., 0°C to room temperature for nitrile reductions using LiAlH₄) .

Q. How is structural integrity confirmed after synthesis?

A combination of spectroscopic and crystallographic methods is used:

  • NMR Spectroscopy : Key signals include the imine proton (δ 8.3–8.5 ppm in 1^1H NMR) and trifluoromethoxy carbon (δ 120–122 ppm in 13^{13}C NMR). Aromatic protons from the 4-methylphenyl group appear as a singlet (δ 2.3 ppm for CH₃) .
  • X-ray Crystallography : SHELXL/SHELXS software refines crystal structures, confirming the (E)-configuration of the imine bond and dihedral angles between aromatic rings (e.g., 45–60°) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) verify >95% purity .

Q. What are the primary biological targets or assays for this compound?

Preliminary studies suggest interactions with:

  • Enzymatic Targets : Inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ ~2 µM) via competitive binding assays .
  • Cellular Assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, IC₅₀ = 10–50 µM) using MTT assays .
  • Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors (e.g., Ki < 1 µM for 5-HT₂A) .

Advanced Research Questions

Q. How can conflicting spectroscopic data between synthetic batches be resolved?

Discrepancies often arise from:

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Referencing internal standards (e.g., TMS) and 2D NMR (COSY, HSQC) clarifies assignments .
  • Tautomerism : The imine group may exhibit keto-enol tautomerism, detected via 15^{15}N NMR or variable-temperature NMR .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed imine or unreacted boronic acid) .

Q. What computational methods are used to predict binding modes and SAR?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., docking into the ATP-binding site of Bcr-Abl kinase). Energy minimization with OPLS-AA forcefields refines poses .
  • QSAR Studies : Hammett constants (σ) for substituents (e.g., CF₃O vs. CH₃O) correlate with bioactivity trends. HyperChem/MOPAC calculates electronic parameters .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How do enantiomeric impurities affect pharmacological data?

  • Chiral HPLC : Separates enantiomers using Chiralpak AD-H columns (hexane/isopropanol, 90:10).
  • Activity Differences : The (R)-enantiomer of related compounds shows 10-fold higher affinity for aminergic receptors than the (S)-form .
  • Mitigation : Asymmetric synthesis with chiral catalysts (e.g., BINAP-Ru) or enzymatic resolution ensures enantiopurity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methylphenyl)-N-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)methanamine
Reactant of Route 2
Reactant of Route 2
(4-methylphenyl)-N-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)methanamine

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